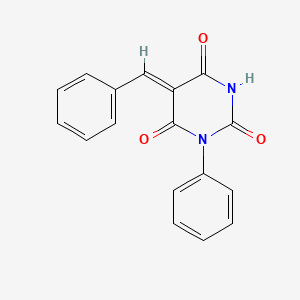

(5Z)-5-benzylidene-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

(5Z)-5-Benzylidene-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative featuring a pyrimidine-2,4,6-trione core substituted at position 1 with a phenyl group and at position 5 with a benzylidene moiety in the Z-configuration. This compound is synthesized via Claisen-Schmidt condensation or Michael addition reactions, as evidenced by similar synthetic routes for related analogs . Its structure is confirmed by spectroscopic methods (1H NMR, IR) and chromatographic purity checks (HPLC) . The Z-configuration of the benzylidene group is critical for its molecular geometry, influencing biological interactions such as NF-κB pathway inhibition, which has been linked to antifibrotic effects in liver fibrosis models .

Properties

Molecular Formula |

C17H12N2O3 |

|---|---|

Molecular Weight |

292.29 g/mol |

IUPAC Name |

(5Z)-5-benzylidene-1-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H12N2O3/c20-15-14(11-12-7-3-1-4-8-12)16(21)19(17(22)18-15)13-9-5-2-6-10-13/h1-11H,(H,18,20,22)/b14-11- |

InChI Key |

ZSWFJWXHZHNSHE-KAMYIIQDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of benzaldehyde with 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-benzylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-benzylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-benzylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene moiety at position 5 is a key pharmacophore. Modifications here significantly alter electronic properties, steric bulk, and bioactivity:

Key Observations :

- Electron-donating groups (e.g., 4-methoxy, 4-dimethylamino) enhance solubility and electronic density, improving interactions with biological targets like NF-κB .

- Bulky substituents (e.g., 4-isopropyl) reduce activity due to steric clashes .

- Halogens (e.g., bromine) at ortho positions may stabilize the molecule via halogen bonding but require optimization for bioavailability .

Variations in the Pyrimidine Core Substituents

Substituents at position 1 (N1) of the pyrimidine core influence pharmacokinetics and target specificity:

Key Observations :

Heterocyclic and Hybrid Analogues

Replacement of the benzylidene group with other heterocycles or fused systems diversifies bioactivity:

Biological Activity

(5Z)-5-benzylidene-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C19H17N3O3

- Molecular Weight : 335.36 g/mol

- CAS Number : 5174-68-5

The compound exhibits various biological activities primarily through the inhibition of key enzymes involved in metabolic pathways. It has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin production, which has implications for skin pigmentation disorders and cosmetic applications.

Biological Activities

- Tyrosinase Inhibition

- Anti-inflammatory Effects

- Antioxidant Activity

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Cell-based (B16F10) | <20 µM | |

| COX Inhibition | Enzymatic assay | Not specified | |

| Antioxidant Activity | DPPH Scavenging | Not specified |

Case Study: Tyrosinase Inhibition

In a study investigating the anti-melanogenic effects of various derivatives of benzylidene compounds, this compound was found to inhibit tyrosinase activity effectively. The study involved assessing the compound's effects on melanin synthesis in B16F10 cells over a period of 48 hours. Results showed a significant decrease in melanin content compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.